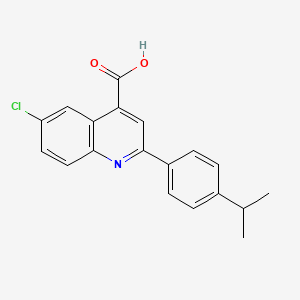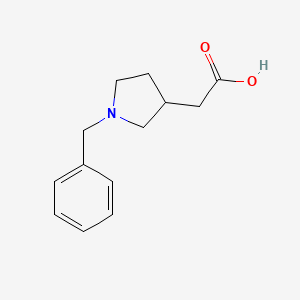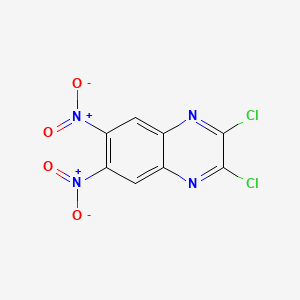
2,3-Dichloro-6,7-dinitroquinoxaline
概要
説明
2,3-Dichloro-6,7-dinitroquinoxaline (CNQX) is a synthetic compound that belongs to the quinoxaline family. It is widely used in scientific research to study the function and properties of glutamate receptors. CNQX is a potent and selective antagonist of non-NMDA (N-methyl-D-aspartate) glutamate receptors, which are involved in the regulation of synaptic plasticity, learning, and memory.
科学的研究の応用
Analytical Chemistry and Dye Synthesis
- Characterization of Synthetic Dyes : Digital imaging from a conventional desktop scanner has been used for characterizing newly synthesized amino-nitroquinoxaline dyes derived from 2,3-dichloro-6,7-dinitroquinoxaline. This method has been applied for both qualitative and quantitative analysis of organic dyes in various mediums (da Silva et al., 2016).
Organic Synthesis
- Regioselective Synthesis : Research has been conducted on regioselective synthesis of 2,3-disubstituted 6-aminoquinoxaline derivatives using 2,3-dichloro-6-nitroquinoxaline, highlighting its role in the development of potential anti-cancer agents (Lee et al., 2013).
- Nucleophilic Substitution Reactions : The novel regioselective substitution of 2,3-dichloro-6-amino-quinoxaline has been described, using a range of nucleophiles to provide 2,3-disubstituted-6-aminoquinoxalines (Ford et al., 2000).
Medicinal Chemistry
- Antimicrobial Activity : A study synthesized new symmetrically and asymmetrically 2,3-disubstituted quinoxalines through functionalization of 2,3-dichloroquinoxaline. These compounds exhibited significant antibacterial and antifungal activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (El-Atawy et al., 2019).
Bioorganic Chemistry
- Synthesis and Molecular Docking Studies : A study involving the synthesis of sulfonylquinoxaline derivatives from 2,3-dichloro-6-morpholinosulfonylquinoxaline investigated their antimicrobial activities and DNA Gyrase inhibition potential, demonstrating the use of this compound derivatives in bioorganic and medicinal chemistry applications (Ammar et al., 2020).
作用機序
Target of Action
The primary target of 2,3-Dichloro-6,7-dinitroquinoxaline (also known as DCDNQX) is the AMPA and kainate receptors , which are two subfamilies of ionotropic glutamate receptors .
Mode of Action
DCDNQX acts as a competitive antagonist at these receptors . This means it competes with the natural ligand (glutamate) for the same binding site on the receptor. When DCDNQX binds to the receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the physiological response .
Biochemical Pathways
The antagonistic action of DCDNQX on AMPA and kainate receptors disrupts the normal functioning of glutamatergic neurotransmission. This can have various downstream effects depending on the specific neural circuits in which these receptors are expressed .
Pharmacokinetics
Like many other quinoxaline derivatives, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The antagonism of AMPA and kainate receptors by DCDNQX can result in a reduction in excitatory synaptic transmission in the neurons where these receptors are expressed. This can have various effects on neuronal function and behavior .
Action Environment
The action, efficacy, and stability of DCDNQX can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of DCDNQX, which can in turn influence its ability to cross cell membranes and bind to its target receptors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dichloro-6,7-dinitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N4O4/c9-7-8(10)12-4-2-6(14(17)18)5(13(15)16)1-3(4)11-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNMILPFIAYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392125 | |
| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2379-61-5 | |
| Record name | 2,3-Dichloro-6,7-dinitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-Dichloro-6,7-dinitroquinoxaline (DCDNQX) a suitable building block for synthesizing dyes?
A: DCDNQX possesses two chlorine atoms that are susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various amine groups, which can significantly alter the electronic properties of the molecule, leading to changes in absorption and emission wavelengths. [, ] This ability to readily modify its structure makes DCDNQX a valuable precursor for creating a diverse range of colored compounds. [, ]
Q2: How can researchers monitor the reactions involving DCDNQX and what are the benefits of using image analysis for this purpose?
A: Researchers can monitor the conversion of DCDNQX into disubstituted quinoxalines, like the reaction of 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline to 6,7-dinitro-2,3-dipyrrolidinoquinoxaline, using thin-layer chromatography (TLC). [] Image analysis techniques applied to TLC plates offer several advantages for this purpose, including:
- Kinetic Profiling: By analyzing the color intensity of spots on the TLC plate over time, researchers can obtain a visual representation of the reaction progress and determine reaction rates. []
- Qualitative Analysis: Image analysis can help identify different compounds present in a reaction mixture based on their migration patterns and color on the TLC plate. []
- Quantitative Analysis: The intensity of the spots on TLC plates can be correlated to the concentration of the corresponding compound, allowing for quantification of reaction components. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





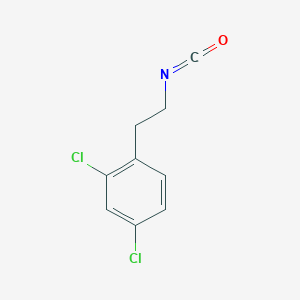
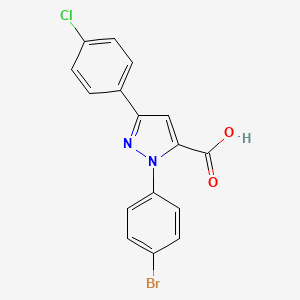
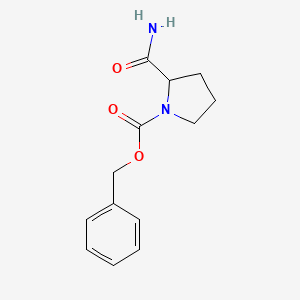
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
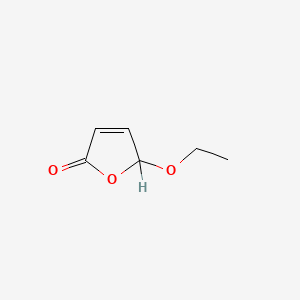
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

